Cas no 1706403-76-0 (4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile)

4-(3-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a structurally complex organic compound featuring an 8-azabicyclo[3.2.1]octane core, a methanesulfonyl group, and a benzonitrile-substituted propyl ketone moiety. Its bicyclic framework and functional groups suggest potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The methanesulfonyl group enhances electrophilicity, while the benzonitrile moiety may contribute to binding interactions in target systems. This compound’s rigid scaffold and polar substituents could improve selectivity and pharmacokinetic properties in drug development. Its synthetic versatility makes it valuable for exploring structure-activity relationships in pharmaceutical research.
4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile structure
1706403-76-0 structure
Product name:4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile
CAS No:1706403-76-0
MF:C18H22N2O3S
MW:346.443883419037
CID:6350164
PubChem ID:90590972

4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile
    • AKOS024883485
    • 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
    • 4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
    • 4-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
    • 1706403-76-0
    • F6441-4469
    • Inchi: 1S/C18H22N2O3S/c1-24(22,23)17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3
    • InChI Key: MMUVFPCUQCQSSM-UHFFFAOYSA-N
    • SMILES: S(C)(C1CC2CCC(C1)N2C(CCC1C=CC(C#N)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 346.13511374g/mol
  • Monoisotopic Mass: 346.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6Ų
  • XLogP3: 1.9

4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6441-4469-3mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
3mg
$94.5 2023-09-09
Life Chemicals
F6441-4469-20mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
20mg
$148.5 2023-09-09
Life Chemicals
F6441-4469-50mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
50mg
$240.0 2023-09-09
Life Chemicals
F6441-4469-10μmol
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6441-4469-10mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
10mg
$118.5 2023-09-09
Life Chemicals
F6441-4469-20μmol
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6441-4469-40mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
40mg
$210.0 2023-09-09
Life Chemicals
F6441-4469-5μmol
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6441-4469-2mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
2mg
$88.5 2023-09-09
Life Chemicals
F6441-4469-1mg
4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
1706403-76-0
1mg
$81.0 2023-09-09

Additional information on 4-(3-{3-methanesulfonyl-8-azabicyclo3.2.1octan-8-yl}-3-oxopropyl)benzonitrile

Comprehensive Overview of 4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile (CAS No. 1706403-76-0)

4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile (CAS No. 1706403-76-0) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique 8-azabicyclo[3.2.1]octane core and methanesulfonyl functional group make it a promising candidate for drug discovery, particularly in targeting neurological and metabolic disorders. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine.

The compound's benzonitrile moiety enhances its binding affinity to biological targets, while the 3-oxopropyl linker provides flexibility for structural optimization. Recent studies highlight its relevance in neurodegenerative disease research, where small molecule modulators are in high demand. With the rise of AI-driven drug design, computational models frequently analyze compounds like CAS 1706403-76-0 to predict ADMET properties and synthetic accessibility.

Synthetic routes to 4-(3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile often involve multi-step protocols, including N-alkylation of the azabicyclo scaffold and subsequent carbonylative coupling. The methanesulfonyl group is critical for metabolic stability, addressing a common challenge in CNS-penetrant molecules. These features resonate with industry demands for blood-brain barrier permeable therapeutics.

Analytical characterization of CAS 1706403-76-0 typically employs LC-MS and NMR spectroscopy, with particular focus on the proton environments near the bicyclic system. The compound's logP and polar surface area values suggest balanced lipophilicity, a key consideration in modern fragment-based drug discovery. Such data is often cross-referenced in cheminformatics databases to accelerate lead optimization.

Emerging applications of this compound include its evaluation in protein degradation strategies like PROTACs, where its heterobifunctional potential is being explored. The 3-oxopropyl spacer may serve as an ideal E3 ligase recruiter attachment point. This aligns with the pharmaceutical industry's shift toward targeted protein degradation therapies.

Environmental and regulatory assessments of 1706403-76-0 indicate it falls outside REACH restricted categories, though proper laboratory handling protocols should always be followed. Its benzonitrile derivative status warrants evaluation under green chemistry principles, particularly regarding nitrile hydrolysis pathways.

Patent landscapes reveal growing interest in 8-azabicyclo[3.2.1]octane derivatives, with CAS 1706403-76-0 appearing in claims related to neuropathic pain management. The compound's structural novelty positions it favorably for IP protection in competitive markets. Researchers should monitor structure-activity relationship publications for updates.

In formulation development, the methanesulfonyl group contributes to improved crystalline stability, addressing common polymorphism challenges. This characteristic is particularly valuable for oral dosage forms, where bioavailability enhancement remains a priority. Recent advances in co-crystal engineering may further optimize its pharmaceutical performance.

The scientific community continues to investigate 1706403-76-0 through high-throughput screening platforms, with particular focus on its selectivity profiles against related targets. Its bicyclic amine structure shows promise for developing next-generation therapeutics with reduced off-target effects. Such research supports the growing demand for personalized medicine approaches.

Future directions for this compound include exploration of its enantiomeric purity requirements, as the azabicyclo[3.2.1]octane core may exhibit chiral-dependent activity. Advances in asymmetric synthesis could unlock additional therapeutic value. These developments align with regulatory emphasis on stereochemical characterization in drug submissions.

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